molecular formula C23H26N6O10S2 B1139419 Momelotinib sulfate CAS No. 1056636-06-6

Momelotinib sulfate

Cat. No. B1139419
M. Wt: 610.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momelotinib is a Janus Kinase inhibitor used to treat intermediate or high-risk myelofibrosis . It is a competitive inhibitor of JAK ATP binding . It was first approved by the FDA on September 15, 2023 . It is used to treat myelofibrosis, a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells .


Synthesis Analysis

A novel and efficient approach for the synthesis of momelotinib has been developed . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate as the starting materials to afford momelotinib by a nucleophilic .


Molecular Structure Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 . A ribbon depiction of a structural model of FLT3 momelotinib was built using quizartinib and gilteritinib coordinates .


Chemical Reactions Analysis

Momelotinib is a JAK1/JAK2/activin A receptor type 1 inhibitor, which has demonstrated clinically meaningful and durable improvements in anemia, splenomegaly, and symptoms in patients with myelofibrosis across 3 phase 3 trials .


Physical And Chemical Properties Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 .

Scientific Research Applications

  • Momelotinib has shown efficacy in treating myelofibrosis patients, particularly those with anemia and splenomegaly. It is a Janus kinase (JAK)1/2 inhibitor and also inhibits activin A receptor type 1, impacting cytokine signaling involved in myelofibrosis pathology (Gupta et al., 2017).

  • The drug's safety and therapeutic benefit were evaluated in a phase 1/2 study. It demonstrated tolerability and potential therapeutic activity for subjects with myelofibrosis, supporting further evaluation in ongoing phase 3 randomized trials (Xin et al., 2018).

  • In another phase 2 study, momelotinib was tested for treating polycythemia vera and essential thrombocythemia. The study observed moderate efficacy and some adverse events, such as headache and dizziness (Verstovsek et al., 2017).

  • A comparison study between momelotinib and ruxolitinib, another JAK inhibitor, in JAK inhibitor-naive myelofibrosis patients, showed noninferiority of momelotinib for spleen response, but not for symptom response. It was associated with reduced transfusion requirements (Mesa et al., 2017).

  • Genetic determinants of response to momelotinib in myelofibrosis patients were studied, revealing that somatic mutations (e.g., CALR, ASXL1) and karyotype independently influence survival in patients treated with momelotinib (Pardanani et al., 2014).

  • In a study focusing on pharmacokinetics and disposition, it was found that momelotinib's major circulating human metabolite, M21, is a potent inhibitor of JAK1/2 and ACVR1, suggesting that M21 contributes significantly to the pharmacological activity of momelotinib (Zheng et al., 2018).

Safety And Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%) . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

Future Directions

Momelotinib has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis. This long-term analysis pooled data from 3 randomized phase 3 studies of momelotinib (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2), representing myelofibrosis disease from early (JAK inhibitor–naive) to late (JAK inhibitor–experienced) stages . These trials were registered at www.clinicaltrials.gov as: MOMENTUM (#NCT04173494), SIMPLIFY-1 (#NCT01969838), SIMPLIFY-2 (#NCT02101268), and XAP (#NCT03441113) .

properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735338
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib sulfate

CAS RN

1056636-06-6
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.